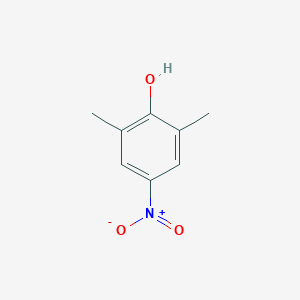

2,6-Dimethyl-4-nitrophenol

描述

The compound 2,6-dimethyl-4-nitrophenol, a yellow crystalline solid, is a member of the nitrophenol class of organic compounds. solubilityofthings.comcymitquimica.com Its structure is characterized by a phenol (B47542) ring substituted with two methyl groups at the 2 and 6 positions and a nitro group at the 4 position. cymitquimica.com This specific arrangement of functional groups dictates its chemical properties and reactivity, making it a subject of interest in various scientific investigations.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 2423-71-4 chemicalbook.comsigmaaldrich.com |

| Molecular Formula | C₈H₉NO₃ chemicalbook.comsigmaaldrich.com |

| Molecular Weight | 167.16 g/mol chemicalbook.comsigmaaldrich.com |

| Appearance | Yellow crystalline solid solubilityofthings.comcymitquimica.com |

| Melting Point | 168 °C (decomposes) sigmaaldrich.com |

| Solubility | Insoluble in water; moderately soluble in polar organic solvents like methanol (B129727) and ethanol (B145695). solubilityofthings.comcymitquimica.comchemicalbook.comfishersci.pt |

| Acidity (pKa) | 7.15 vaia.com |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

2,6-dimethyl-4-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3/c1-5-3-7(9(11)12)4-6(2)8(5)10/h3-4,10H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNORUNUDZNWQFF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1O)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50178925 | |

| Record name | 2,6-Xylenol, 4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50178925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2423-71-4 | |

| Record name | 2,6-Dimethyl-4-nitrophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2423-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Xylenol, 4-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002423714 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-DIMETHYL-4-NITROPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2990 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,6-Xylenol, 4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50178925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-nitro-2,6-xylenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.595 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Nitro-2,6-xylenol | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A5X46MMK2G | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Mechanistic Investigations of 2,6 Dimethyl 4 Nitrophenol

Contemporary Synthetic Routes to 2,6-Dimethyl-4-nitrophenol

The synthesis of this compound from its precursor, 2,6-dimethylphenol (B121312), is a targeted transformation that leverages the directing effects of the existing hydroxyl and methyl groups. Modern synthetic chemistry has pursued methods that enhance selectivity and yield while often improving the environmental profile of the reaction.

Catalytic Nitration Strategies

Catalytic methods for the nitration of aromatic compounds are sought after to improve regioselectivity and reaction efficiency over traditional methods that often use stoichiometric amounts of strong acids. In the case of 2,6-dimethylphenol, the goal is the selective introduction of a nitro group at the para-position, which is sterically unhindered and activated by the hydroxyl group.

Research has shown that the nitration of 2,6-dimethylphenol can be readily achieved, favoring the p-orientation due to the directing influence of the substituents. researchgate.net One effective catalytic system employs sodium nitrate (B79036) in the presence of montmorillonite (B579905) K-10 supported sulfonic acid (MTSA), which acts as a solid acid catalyst. This approach has been noted to favor para-nitration. researchgate.net

Another documented method involves the use of metal nitrates as the nitrating agent. Specifically, bismuth (III) nitrate pentahydrate in acetone (B3395972) has been successfully used for the nitration of phenolic compounds, including the synthesis of this compound. chemicalbook.com A general procedure for this type of reaction involves stirring a mixture of the phenol (B47542) and the metal nitrate in a suitable solvent like acetone at room temperature. chemicalbook.com This method yielded 65% of this compound. chemicalbook.com

Table 1: Catalytic Nitration of 2,6-Dimethylphenol

| Catalyst/Reagent System | Solvent | Product | Yield | Reference |

|---|---|---|---|---|

| Bi(NO₃)₃·5H₂O | Acetone | This compound | 65% | chemicalbook.com |

Novel Solvent-Free Synthesis Approaches (referencing related compounds)

The development of solvent-free reaction conditions is a key goal in green chemistry, aiming to reduce waste and simplify purification processes. While specific solvent-free methods for the direct nitration of 2,6-dimethylphenol are not extensively documented in the provided search results, progress in related areas highlights the potential of this approach.

For instance, solvent-free methods have been developed for the synthesis of related aromatic amines from their nitro precursors. A Chinese patent describes a method for the solvent-free hydrogenation of 2,6-dimethylnitrobenzene to 2,6-dimethylaniline (B139824) using a nickel catalyst. google.com This process, while a reduction rather than a nitration, demonstrates the feasibility of conducting catalytic reactions on substituted dimethylbenzenes without a solvent, which could potentially be adapted for nitration reactions. google.com

Furthermore, the utility of solid acid catalysts in solvent-free conditions has been demonstrated in other contexts. For example, a highly efficient magnetic solid acid catalyst (sulfamic acid-functionalized magnetic nanoparticles) has been used for the synthesis of 2,4,5-trisubstituted imidazoles under solvent-free conditions, showcasing the power of modern catalysts to enable reactions without a bulk solvent medium. beilstein-journals.org These examples in related fields suggest a promising direction for the future development of solvent-free synthetic routes to this compound.

Reaction Mechanisms and Pathways Involving this compound

This compound can undergo a variety of chemical transformations, with its reactivity being governed by the interplay of the hydroxyl, nitro, and methyl functional groups.

Exploration of Nucleophilic Substitution Mechanisms

The aromatic ring of this compound is activated towards nucleophilic aromatic substitution by the electron-withdrawing nitro group. cymitquimica.com However, the reactivity is also modulated by the steric hindrance provided by the two methyl groups ortho to the hydroxyl group.

The nitro group itself can act as a leaving group in nucleophilic substitution reactions under appropriate conditions. For the related compound, ethyl (2,6-dimethyl-4-nitrophenoxy)acetate, the nitro group can be replaced by various nucleophiles. The conditions for such reactions typically involve a nucleophile like sodium methoxide (B1231860) or potassium hydroxide (B78521) in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures (60–100°C).

Studies on the photochemical nucleophilic substitution of related nitroaromatic compounds, such as methyl-substituted nitroanisoles, indicate that the position of methyl groups significantly influences the reaction's outcome. oup.com A methyl group ortho to the nitro group can retard the substitution reaction, an effect that is likely a combination of steric and electronic factors. oup.com This suggests that while nucleophilic substitution on this compound is possible, the flanking methyl groups would play a significant role in the reaction kinetics.

Oxidation and Reduction Pathways

The functional groups of this compound allow for distinct oxidation and reduction reactions.

Reduction: The most common reduction pathway involves the conversion of the nitro group to an amino group, yielding 2,6-dimethyl-4-aminophenol. This transformation is a key step in the synthesis of various derivatives. A standard method for this reduction is catalytic hydrogenation, employing a catalyst such as palladium on carbon (Pd/C) with hydrogen gas in a solvent like ethanol (B145695) or methanol (B129727).

Oxidation: The phenolic group can be oxidized, though the specific products can vary. The oxidation of the related compound 2,6-dimethyl-4-nitrosophenol (B77472) is a direct route to this compound. In general, the oxidation of phenols can lead to the formation of quinones. The electronic nature of the phenol substituent has a significant effect on oxidation, with electron-withdrawing groups like the nitro group tending to slow down the process by strengthening the O-H bond. thieme-connect.de

Table 2: Common Oxidation and Reduction Products

| Starting Material | Reaction Type | Reagents/Conditions | Major Product | Reference |

|---|---|---|---|---|

| This compound | Reduction | Pd/C, H₂ | 2,6-Dimethyl-4-aminophenol |

Proton Transfer Complexation Dynamics

Hydrogen bonding and proton transfer are fundamental processes that play a key role in the behavior of acidic compounds like nitrophenols. pharmacophorejournal.com The study of proton transfer (PT) complexes provides insight into acid-base interactions and the formation of new chemical species.

While studies specifically on this compound are not abundant in the provided results, extensive research has been conducted on the structurally analogous compound, 2,6-dichloro-4-nitrophenol (B181596) (DCNP). pharmacophorejournal.compharmacophorejournal.combohrium.comresearchgate.net This compound, a strong acid, readily forms 1:1 proton transfer complexes with various proton acceptors (bases) like aminopyrimidines in different solvents. pharmacophorejournal.comresearchgate.net The formation of these complexes is confirmed through spectroscopic methods, such as UV-Vis, FT-IR, and NMR spectroscopy. pharmacophorejournal.combohrium.com

For example, the reaction between DCNP and 2-amino-4,6-dimethoxypyrimidine (B117758) results in a yellow PT complex. pharmacophorejournal.com The formation constant (KPT) and thermodynamic parameters (like ΔG°) of these complexes can be determined using the Benesi-Hildebrand equation, revealing the stability of the complex in different solvent environments. pharmacophorejournal.com These studies on DCNP strongly suggest that this compound, also an acidic phenol, would participate in similar proton transfer dynamics with suitable bases, forming hydrogen-bonded complexes that can evolve into ion pairs upon proton transfer. The steric and electronic effects of the methyl groups compared to the chloro groups would influence the acidity (pKa) and thus the equilibrium and dynamics of the proton transfer process. quora.com

Derivatization Chemistry of this compound for Functional Materials

The chemical architecture of this compound presents multiple avenues for synthetic modification, primarily centered around the reactivity of its phenolic hydroxyl group and the aromatic ring. These derivatization strategies are pivotal in transforming the parent molecule into a diverse range of functional materials, tailored for specific applications in organic synthesis and materials science. The strategic placement of two methyl groups ortho to the hydroxyl function introduces significant steric hindrance, which in turn influences the regioselectivity and reaction kinetics of derivatization reactions.

Key derivatization pathways include etherification and esterification of the phenolic hydroxyl group. These modifications alter the compound's physical and chemical properties, such as solubility, electronic character, and subsequent reactivity, thereby creating valuable intermediates for more complex molecular structures.

Etherification for Synthetic Intermediates

A prominent derivatization of this compound is its conversion to ether derivatives. A common method involves Williamson ether synthesis, where the phenoxide, generated by treating the phenol with a base, acts as a nucleophile.

For instance, the reaction of this compound with an alkyl halide like iodomethane (B122720) in the presence of a base such as potassium carbonate leads to the formation of 2,6-dimethyl-1-methoxy-4-nitrobenzene. This resulting anisole (B1667542) derivative serves as a versatile intermediate; for example, subsequent hydrogenation of its nitro group can yield 3,5-dimethyl-4-methoxyaniline, a precursor for various other compounds.

Table 1: Etherification of this compound

| Reactant | Reagent(s) | Product | Application of Product |

|---|

Esterification to Produce Functional Esters

Esterification of the hydroxyl group is another significant derivatization route. This process typically involves reacting this compound with an acyl halide or a haloacetate in the presence of a base. The synthesis of ethyl (2,6-dimethyl-4-nitrophenoxy)acetate is a well-documented example of this transformation.

This reaction is generally performed by heating a mixture of this compound and ethyl bromoacetate (B1195939) with a base like potassium carbonate in a suitable solvent such as acetone or dimethylformamide (DMF). The resulting ester, ethyl (2,6-dimethyl-4-nitrophenoxy)acetate, is a nitroaromatic ester whose structure combines electron-withdrawing (nitro) and electron-donating (methyl) groups. This compound is a valuable intermediate, as its functional groups can undergo further transformations. The ester moiety can be hydrolyzed to the corresponding carboxylic acid, and the nitro group can be reduced to an amine, opening pathways to a variety of more complex molecules.

Table 2: Esterification of this compound

| Reactant | Reagent(s) | Product | Potential Subsequent Reactions |

|---|

Derivatization for Analytical Purposes

Beyond creating synthetic intermediates, derivatization is also employed to prepare this compound for specific types of chemical analysis. For techniques like Gas Chromatography-Mass Spectrometry (GC-MS), volatile derivatives are often required. Silylation is a common strategy for phenolic compounds. Reagents such as N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) can convert the polar hydroxyl group into a less polar, more volatile t-butyldimethylsilyl (TBDMS) ether. researchgate.net This conversion facilitates chromatographic separation and mass spectrometric detection. researchgate.net

These derivatization methodologies underscore the versatility of this compound as a scaffold for developing functional materials. By chemically modifying its inherent functional groups, researchers can systematically engineer novel compounds with tailored properties for a wide array of applications in synthesis and beyond.

Spectroscopic Characterization and Structural Elucidation Studies of 2,6 Dimethyl 4 Nitrophenol

Vibrational Spectroscopy Applications in Structural Analysis

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate at specific frequencies. The resulting spectrum is a unique fingerprint of the molecule's functional groups. Experimental FTIR spectra of 2,6-Dimethyl-4-nitrophenol have been recorded in the 4000–100 cm⁻¹ range. epa.gov The analysis reveals characteristic absorption bands that confirm the presence of the hydroxyl (-OH), methyl (-CH₃), and nitro (-NO₂) groups, as well as the aromatic ring structure.

Aromatic nitro compounds typically show strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the NO₂ group. tandfonline.com In aromatic compounds, C-H stretching vibrations appear above 3000 cm⁻¹, while the O-H stretching band in phenols can be influenced by hydrogen bonding. tandfonline.commdpi.com

Table 1: Selected FTIR Vibrational Frequencies for this compound

| Vibrational Frequency (cm⁻¹) | Assignment |

|---|---|

| ~3300-3500 | O-H Stretching |

| ~3000-3100 | Aromatic C-H Stretching |

| ~2850-2960 | Methyl C-H Stretching |

| ~1530 | NO₂ Asymmetric Stretching |

| ~1350 | NO₂ Symmetric Stretching |

| ~1600, ~1475 | Aromatic C=C Ring Stretching |

Note: The exact frequencies can vary slightly based on the sample preparation and experimental conditions. The data presented is a compilation of typical values for the assigned functional groups.

FT-Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. Molecular vibrations that result in a change in polarizability are Raman active. The FT-Raman spectrum of this compound has also been recorded and analyzed. epa.gov This technique is particularly useful for observing symmetric vibrations and bonds involving non-polar groups, which may be weak in the FTIR spectrum.

Key observations in the FT-Raman spectrum include strong signals for the symmetric stretching of the nitro group and the aromatic ring vibrations. spectroscopyonline.com The combination of both FTIR and FT-Raman data allows for a more complete and confident assignment of the vibrational modes of the molecule. epa.gov

Table 2: Selected FT-Raman Vibrational Frequencies for this compound

| Vibrational Frequency (cm⁻¹) | Assignment |

|---|---|

| ~3050-3100 | Aromatic C-H Stretching |

| ~2850-2960 | Methyl C-H Stretching |

| ~1350 | NO₂ Symmetric Stretching |

| ~1600 | Aromatic C=C Ring Stretching |

Note: The data presented is a compilation of typical values for the assigned functional groups based on studies of similar nitrophenol compounds. spectroscopyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. It relies on the magnetic properties of atomic nuclei, specifically ¹H (proton) and ¹³C, to provide detailed information about their chemical environment, connectivity, and spatial relationships.

¹H NMR spectroscopy provides information about the number of different types of protons in a molecule and their electronic environments. The spectrum of this compound shows distinct signals corresponding to the hydroxyl, aromatic, and methyl protons. chemicalbook.com The symmetry of the molecule simplifies the spectrum; the two methyl groups are chemically equivalent, as are the two aromatic protons.

The chemical shifts are influenced by the electron-donating methyl groups and the strongly electron-withdrawing nitro group. cdnsciencepub.com The hydroxyl proton signal's position can be affected by the solvent and concentration due to hydrogen bonding. researchgate.netacs.org

Table 3: ¹H NMR Spectroscopic Data for this compound

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Methyl Protons (-CH₃) | ~2.2 | Singlet |

| Aromatic Protons (-CH-) | ~8.0 | Singlet |

Note: Data is typically recorded in a deuterated solvent like DMSO-d₆. The chemical shifts are approximate values. chemicalbook.com

¹³C NMR spectroscopy provides a signal for each chemically non-equivalent carbon atom in a molecule. udel.edu This technique gives direct insight into the carbon skeleton. Due to the molecule's symmetry, the spectrum of this compound displays fewer signals than the total number of carbon atoms. The two methyl carbons are equivalent, and the two aromatic carbons bearing hydrogen atoms are also equivalent, as are the two carbons bearing the methyl groups.

The chemical shifts are reported relative to a standard, tetramethylsilane (TMS). oregonstate.edu Carbons attached to electronegative atoms (like oxygen and the nitro group) are deshielded and appear at a higher chemical shift (downfield). bhu.ac.inlibretexts.org

Table 4: ¹³C NMR Spectroscopic Data for this compound

| Carbon Type | Chemical Shift (δ, ppm) |

|---|---|

| Methyl Carbons (-CH₃) | ~16 |

| Aromatic C-CH₃ | ~126 |

| Aromatic C-H | ~124 |

| Aromatic C-NO₂ | ~141 |

Note: The chemical shifts are approximate values and can be influenced by the solvent used. chemicalbook.com

Ultraviolet-Visible (UV-Vis) Spectroscopy in Photochemical and Binding Studies

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from the ground state to higher energy excited states. For aromatic compounds like this compound, these transitions typically involve π → π* and n → π* electronic transitions of the benzene (B151609) ring and the nitro group.

The UV-Vis spectrum of nitrophenols generally shows strong absorption in the UV region. nih.govmdpi.com The position of the maximum absorbance (λmax) can be influenced by the solvent and the pH of the solution. rsc.org For instance, the deprotonation of the phenolic hydroxyl group to form a phenolate ion leads to a significant red-shift (a shift to longer wavelengths) in the absorption maximum, often from the UV into the visible region, resulting in a colored solution. nsf.govresearchgate.net

This spectroscopic technique is crucial for photochemical studies, as it identifies the wavelengths of light the molecule absorbs to initiate photochemical reactions. rsc.org It is also used in binding studies; for example, this compound has been used to study the binding requirements of nitrophenol-like substrates within the cavity of cyclohexaamylose (B7824490). sigmaaldrich.com Changes in the UV-Vis spectrum upon addition of a binding partner can provide quantitative information about the binding interaction.

Table 5: Typical UV-Vis Absorption Data for 4-Nitrophenol (B140041) Derivatives

| Species | Typical λmax (nm) |

|---|---|

| This compound (neutral) | ~320 |

Note: These are characteristic values for 4-nitrophenol systems; the exact λmax for the 2,6-dimethyl derivative may vary slightly. researchgate.netmetrohm.com

X-ray Diffraction Studies for Solid-State Structure and Crystal Engineering of this compound

X-ray diffraction studies are pivotal in elucidating the three-dimensional atomic arrangement of crystalline solids, offering profound insights into molecular conformation, packing, and the nature of intermolecular forces that govern the crystal architecture. For this compound, these studies provide a definitive map of its solid-state structure.

Single Crystal X-ray Diffraction Analysis

The precise molecular structure of this compound has been unequivocally determined by single-crystal X-ray diffraction. A study published in 2021 by Hosten and Betz provides the definitive crystallographic data for this compound. The analysis revealed that this compound crystallizes in the monoclinic system with the space group P21/n. nih.gov

The crystallographic data were collected at a temperature of 200 K. The unit cell parameters were determined to be a = 6.9121(4) Å, b = 26.9700(15) Å, and c = 8.7204(5) Å, with a β angle of 106.152(3)°. nih.gov The volume of the unit cell is 1561.48(16) ų, and it contains 8 molecules (Z = 8). nih.gov The final refinement of the crystal structure resulted in an R-factor (Rgt(F)) of 0.0486, indicating a good agreement between the experimental and calculated structure factors. nih.gov

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₉NO₃ |

| Crystal System | Monoclinic |

| Space Group | P21/n (No. 14) |

| a (Å) | 6.9121(4) |

| b (Å) | 26.9700(15) |

| c (Å) | 8.7204(5) |

| β (°) | 106.152(3) |

| Volume (ų) | 1561.48(16) |

| Z | 8 |

| Temperature (K) | 200 |

| Rgt(F) | 0.0486 |

Analysis of Hydrogen Bonding Networks and Intermolecular Interactions

In the crystalline state, molecules are held together by a variety of intermolecular forces, with hydrogen bonding often playing a dominant role in defining the supramolecular architecture, particularly in molecules containing hydroxyl and nitro groups. For nitrophenols, both intramolecular and intermolecular hydrogen bonds are common.

In the case of this compound, the primary hydrogen bond donor is the hydroxyl (-OH) group, while the potential acceptors are the oxygen atoms of the nitro (-NO₂) group and the hydroxyl oxygen of a neighboring molecule. The specific details of the hydrogen bonding network within the crystal structure of this compound involve intermolecular interactions. The hydroxyl group of one molecule forms a hydrogen bond with an oxygen atom of the nitro group of an adjacent molecule. This type of O—H⋯O interaction is a key feature in the crystal packing of many nitrophenol derivatives.

Nanocrystalline Structure and Surface Morphology Investigations

To date, a review of the scientific literature reveals no specific studies focused on the synthesis, characterization of the nanocrystalline structure, or the surface morphology of this compound. Research in the area of nitrophenol-related nanomaterials has predominantly centered on the use of metallic or metal oxide nanoparticles for the catalytic reduction of other isomers, such as 4-nitrophenol, which is a common environmental pollutant. These studies investigate the catalytic activity of nanoparticles rather than the nanocrystalline properties of the nitrophenol compound itself. Therefore, the exploration of this compound in its nanocrystalline form, including its synthesis, particle size and shape control, and surface characteristics, remains an uninvestigated area of research.

Computational Chemistry and Theoretical Modeling of 2,6 Dimethyl 4 Nitrophenol

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a primary tool for investigating the molecular properties of compounds like 2,6-Dimethyl-4-nitrophenol. Studies show that the B3LYP functional, a hybrid method, combined with a 6-311++G(d,p) basis set, provides accurate data on energies, molecular structures, and vibrational frequencies. aip.org These computational approaches allow for a detailed analysis of the molecule's electronic structure and reactivity.

The first step in most quantum chemical investigations is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For this compound, both ab initio Hartree-Fock (HF) and DFT (B3LYP) methods with the 6-311++G(d,p) basis set have been used to compute the optimized molecular structure in its ground state. aip.orgepa.gov This process is performed without any geometrical constraints, allowing the molecule to settle into its lowest energy conformation. aip.org The resulting optimized structural parameters are crucial for subsequent calculations, such as vibrational frequencies. epa.gov The molecular structure of this compound, which contains a benzene (B151609) ring connected to hydroxyl (OH), methyl (CH3), and nitro (NO2) groups, is determined to belong to the CS point group symmetry. aip.org In other related research, such as Quantitative Structure-Toxicity Relationship (QSTR) studies, the geometries of a series of phenols, including this compound, were optimized using the DFT method with the B3LYP functional and the 6-31G(d) basis set. imist.ma

Once the optimized geometry is obtained, vibrational frequency calculations can be performed to predict the infrared (IR) and Raman spectra of the molecule. For this compound, harmonic vibrational frequencies have been calculated at the HF/6-311++G(d,p) and B3LYP/6-311++G(d,p) levels of theory. aip.org These calculations yield a set of vibrational modes, with 57 fundamental vibrations predicted for this molecule, all of which are active in both Raman and IR spectroscopy. aip.org

The calculated frequencies are often systematically higher than the experimental values due to the harmonic approximation. Therefore, they are scaled using specific factors (e.g., 0.9613 for B3LYP/6-311++G(d,p)) to improve agreement with experimental data. aip.org The scaled frequencies show a very good correlation with the experimental FT-IR and FT-Raman spectra, which were recorded in the 4000-100 cm⁻¹ range. aip.orgresearchgate.net This allows for a detailed assignment of the observed spectral bands to specific vibrational modes of the molecule, such as stretching, bending, and torsional motions of the functional groups. aip.orgaip.org

| Vibrational Assignment | Experimental FT-IR | Experimental FT-Raman | Calculated (Scaled B3LYP/6-311++G(d,p)) |

|---|---|---|---|

| O-H Stretch | 3587 | 3586 | 3585 |

| C-H Stretch (Methyl) | 2923 | 2925 | 2924 |

| NO₂ Asymmetric Stretch | 1525 | 1527 | 1526 |

| NO₂ Symmetric Stretch | 1345 | 1344 | 1342 |

Data sourced from Surbhi et al. aip.org

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the electronic excited states of molecules and predicting their electronic absorption spectra (UV-Vis). tandfonline.comuci.edu This method calculates the energies and oscillator strengths of electronic transitions between molecular orbitals. researchgate.net For phenolic compounds, TD-DFT is used to determine key electronic properties like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies and to assign the observed absorption bands to specific electronic transitions, such as the HOMO→LUMO transition. researchgate.netbohrium.commdpi.com

In a QSTR study that included this compound, DFT calculations were used to determine several quantum chemical descriptors, including the HOMO and LUMO energies. imist.ma These frontier orbitals are critical for understanding chemical reactivity and electronic transitions. The energy difference between the HOMO and LUMO (the energy gap) is a key indicator of the molecule's stability and the energy required for electronic excitation. imist.ma

| Descriptor | Value |

|---|---|

| Highest Occupied Molecular Orbital Energy (EHOMO) | -7.144 eV |

| Lowest Unoccupied Molecular Orbital Energy (ELUMO) | -3.197 eV |

| Energy Gap (ΔE) | 3.947 eV |

| Dipole Moment (µ) | 4.580 Debye |

| Total Energy (ET) | -15222.992 eV |

Descriptors calculated at the B3LYP/6-31G(d) level. Data sourced from Ousaa et al. imist.ma

Ab Initio Methods in Quantum Chemical Investigations

Alongside DFT, traditional ab initio methods, such as the Hartree-Fock (HF) method, have also been applied to study this compound. aip.orgepa.gov Ab initio calculations are based on first principles of quantum mechanics without using experimental parameters. In a comparative study, both HF and DFT (B3LYP) methods were employed with the same 6-311++G(d,p) basis set to calculate the optimized geometry and vibrational frequencies of the molecule. aip.orgresearchgate.net While both methods provide valuable insights, studies have shown that the B3LYP functional often yields results, particularly for vibrational frequencies, that are in better agreement with experimental data after scaling. aip.orgaip.org The comparison between HF and DFT results helps in assessing the accuracy and limitations of different theoretical approaches for this class of compounds. aip.org

Quantitative Structure-Activity/Toxicity Relationship (QSAR/QSTR) Modeling

QSAR and QSTR models are statistical tools that correlate the structural or property-based descriptors of a series of compounds with their biological activity or toxicity. imist.ma These models are essential in predictive toxicology for estimating the potential effects of untested chemicals. innovareacademics.in

Quantum chemical descriptors, derived from computational methods like DFT, are fundamental to building robust QSAR/QSTR models. imist.ma For a set of 67 substituted phenols and anilines, including this compound, a QSTR study was conducted to predict their acute toxicity towards the algae Chlorella vulgaris. imist.ma

In this study, the molecular geometry of this compound was optimized using DFT (B3LYP/6-31G(d)), and a range of quantum chemical descriptors were calculated. imist.ma These included:

E(HOMO): The energy of the highest occupied molecular orbital, related to the molecule's electron-donating ability.

E(LUMO): The energy of the lowest unoccupied molecular orbital, related to the molecule's electron-accepting ability.

Energy Gap (ΔE): The difference between E(LUMO) and E(HOMO), indicating chemical reactivity.

Total Energy (E(T)): The total electronic energy of the molecule in its optimized state. imist.ma

These descriptors, which encode electronic and structural information, were then used in statistical models, such as multiple linear regression (MLR) and artificial neural networks (ANN), to develop a predictive relationship for toxicity. imist.ma The study found that the ANN model was the most effective, demonstrating that these theoretically derived descriptors are useful for predicting the toxicity of phenolic compounds. imist.ma For this compound, the experimental toxicity value (pIC50) was reported as 1.2099. imist.ma

Statistical Analysis in QSAR/QSTR Model Validation

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models are crucial computational tools for predicting the biological activities and toxicities of chemical compounds. nih.govresearchgate.net The validation of these models is essential to ensure their reliability and predictive power. nih.gov Statistical analysis plays a central role in this validation process, employing various metrics to assess the model's goodness-of-fit, robustness, and predictivity. europa.eu

For nitrophenol derivatives, including this compound, QSAR and QSTR studies often utilize descriptors derived from quantum chemical calculations, such as electronic and physicochemical properties. researchgate.netimist.ma These models are frequently developed using techniques like Multiple Linear Regression (MLR), Multiple Non-linear Regression (MNLR), and Artificial Neural Networks (ANN). imist.mascispace.com

The validation of these models involves both internal and external procedures. Internal validation often employs the leave-one-out cross-validation (LOO-CV) method, which yields the cross-validated correlation coefficient (q²). jst.go.jp A high q² value indicates the model's robustness and stability. External validation, on the other hand, assesses the model's ability to predict the activity of an external set of compounds not used in model development. nih.gov The predictive ability is commonly measured by the predictive R² (R²pred). tandfonline.com

Several statistical parameters are used to evaluate the performance of QSAR/QSTR models. These include the coefficient of determination (R²), which measures the proportion of variance in the dependent variable that is predictable from the independent variables. tandfonline.com Other important statistical measures include the standard deviation (s) and the F-statistic. jst.go.jp

In a study on the toxicity of phenols, a QSTR model was developed and validated for a set of 67 compounds, including this compound. imist.ma The dataset was divided into a training set of 60 molecules and a test set of 7 molecules. imist.ma For this compound, the experimental toxicity value (-log IC50) was reported as 1.4336, with a predicted value of 1.2099. imist.ma

| Compound | Experimental -log IC50 | Predicted -log IC50 |

|---|---|---|

| This compound | 1.4336 | 1.2099 |

| 2-Chloro-4-nitrophenol | 1.5767 | 1.4656 |

| 4,6-Dichlororesorcinol | 1.1922 | 1.0250 |

The development of robust QSAR/QSTR models relies on the careful selection of descriptors and rigorous statistical validation to ensure their predictive accuracy for compounds like this compound. nih.govijsmr.in

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study intra- and intermolecular bonding and interactions. uni-muenchen.deupb.ro It provides a localized picture of the electron density in a molecule, corresponding to the classic Lewis structure representation of bonds and lone pairs. uni-muenchen.de This analysis is particularly useful for understanding donor-acceptor interactions, which are fundamental to many chemical and biological processes. uba.ar

NBO analysis transforms the complex molecular wavefunction into a set of localized orbitals, including natural bond orbitals (NBOs), which represent the bonds between atoms, and lone pair orbitals (LPs). uni-muenchen.dedergipark.org.tr The interactions between filled (donor) NBOs and empty (acceptor) non-Lewis NBOs can be energetically quantified using second-order perturbation theory. uni-muenchen.de This provides insight into delocalization effects and the strength of intermolecular interactions like hydrogen bonding. uba.arresearchgate.net

For a molecule like this compound, NBO analysis would likely reveal strong intramolecular interactions. The electron-withdrawing nitro group would influence the electron density distribution across the phenol (B47542) ring. The analysis would quantify the stabilization energies associated with electron delocalization from the oxygen lone pairs of the hydroxyl and nitro groups into the π* orbitals of the benzene ring.

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

|---|---|---|---|

| LP (O) of OH | π* (C-C) | 5.2 | π-delocalization |

| LP (O) of NO2 | π* (C-C) | 8.1 | π-delocalization |

| σ (C-H) | σ* (C-C) | 2.5 | σ-delocalization |

The NBO method provides a detailed and chemically intuitive picture of the electronic structure, which is invaluable for understanding the intermolecular forces that govern the behavior of this compound in various chemical and biological systems. uni-muenchen.defaccts.de

Electrostatic Potential Mapping and Steric Hindrance Analysis

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. journalirjpac.commdpi.com The MEP at a given point in space around a molecule represents the net electrostatic effect of the total charge distribution (electrons and nuclei). researchgate.net Different colors on the MEP map indicate different potential values: red typically represents regions of negative potential (electron-rich, susceptible to electrophilic attack), while blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). mdpi.com

For phenol derivatives, MEP analysis can provide significant insights into their chemical behavior. nih.govresearchgate.net In the case of this compound, the MEP map would be expected to show a region of high negative potential around the oxygen atoms of the nitro group and the hydroxyl group, making these sites potential targets for electrophiles. Conversely, the hydrogen atom of the hydroxyl group would likely exhibit a positive potential, indicating its susceptibility to nucleophilic attack or its role as a hydrogen bond donor. pharmacophorejournal.com

Steric hindrance, arising from the spatial arrangement of atoms, can significantly influence a molecule's reactivity. In this compound, the two methyl groups in the ortho positions to the hydroxyl group create steric bulk around this functional group. This steric hindrance can impede the approach of reactants to the hydroxyl group, potentially affecting its ability to participate in certain reactions or intermolecular interactions. pharmacophorejournal.com For example, the formation of hydrogen bonds involving the hydroxyl group might be sterically hindered compared to a less substituted phenol.

| Compound | Vmax (a.u.) | Vmin (a.u.) |

|---|---|---|

| 2,6-Dichloro-4-nitrophenol (B181596) | 0.704 | -0.171 |

| 4-Nitrophenol (B140041) | - | - |

Environmental Fate, Transport, and Remediation of 2,6 Dimethyl 4 Nitrophenol

Occurrence and Distribution in Environmental Compartments

2,6-Dimethyl-4-nitrophenol is a nitrated aromatic compound that has been identified in various environmental settings. Its distribution is governed by its chemical properties and the environmental conditions it encounters.

This compound is classified as a semi-volatile organic compound and is present in the atmosphere in multiple phases. Like other nitrophenols, it can be found in the gas phase, particulate matter, and aqueous phases such as cloud and fog water. The distribution between the gas and particle phases is dynamic and depends significantly on factors like ambient temperature and the compound's volatility.

Studies conducted in urban and mountain background regions have consistently detected this compound in atmospheric samples. For instance, in urban Jinan, China, it was observed that in spring, this compound was distributed almost evenly between the gas and particle phases. However, during the warmer summer months, a significant shift was noted, with over 70% of this compound found in the gas phase due to higher temperatures. In contrast, it was primarily found in fine particulate matter (PM2.5) during winter sampling in Xi'an, China.

Research at a mountain site in northern China highlighted the importance of aqueous-phase chemistry. It has been suggested that aqueous-phase reactions involving aromatic precursors could be a potential source of this compound, particularly within the liquid water layer of fine particles at high humidity. During a winter study in suburban Nanjing, the mass concentration of this compound was observed to increase significantly during foggy days, with its contribution to total nitrated aromatic compounds rising by 5%.

Table 1: Atmospheric Distribution of this compound

| Phase | Description | Key Influencing Factors |

|---|---|---|

| Gaseous | Exists as a vapor in the air. | Higher ambient temperatures favor this phase. |

| Particulate | Adsorbed onto the surface of airborne particles (aerosols). | Lower temperatures and higher aerosol surface area promote partitioning to this phase. |

| Aqueous | Dissolved in atmospheric water droplets (e.g., cloud, fog). | High humidity and the compound's solubility facilitate its presence in this phase. Aqueous-phase reactions can also be a source. |

While direct and widespread monitoring data for this compound in water systems is limited, the presence of its chemical precursors and closely related nitrophenols is well-documented. Its precursor, 2,6-dimethylphenol (B121312) (2,6-DMP), has been detected in both groundwater and coal chemical wastewater. mdpi.com The U.S. Environmental Protection Agency (EPA) regulates several nitrophenols, such as 4-nitrophenol (B140041) and 2,4-dinitrophenol (B41442), as priority pollutants due to their presence and potential risk in water bodies. researchgate.net

4-nitrophenol, a structurally similar compound, is found in groundwater, river water, and wastewater, originating from industrial waste. jebas.org Given that the sources of this compound include industrial emissions like coal combustion, its entry into wastewater streams is plausible. Studies have identified various dimethyl-phenols in groundwater, and nitrophenols are recognized as pollutants in aquatic environments due to their ability to enter these systems from the atmosphere through rainwater. researchgate.net

Natural and Anthropogenic Sources

The presence of this compound in the environment is attributed to both direct emissions from combustion processes and secondary formation from atmospheric chemical reactions.

Primary emissions are a significant source of this compound. Research has identified it as a tracer compound for specific combustion activities.

Biomass Burning : Studies have identified biomass burning as a main source of this compound. sigmaaldrich.com

Coal Combustion : The combustion of coal, particularly in thermal power plants and for residential heating, is a major contributor. nih.gov In Nanjing, China, six species of nitrophenols and methyl-nitrophenols, including this compound, were identified as tracers for coal burning. nih.gov

Vehicle Exhaust : Emissions from road traffic are another primary source. sigmaaldrich.com A study in urban Jinan concluded that vehicle exhaust was a major source of cresols and this compound. sigmaaldrich.com

Table 2: Primary Emission Sources of this compound

| Source | Finding |

|---|---|

| Biomass Burning | Identified as a main primary source in atmospheric studies. sigmaaldrich.com |

| Coal Combustion | Considered a dominant contributor, with the compound serving as a tracer for these emissions. nih.gov |

| Vehicle Exhaust | Determined to be a major source in urban environmental analyses. sigmaaldrich.com |

In addition to being directly emitted, this compound is formed in the atmosphere through the chemical transformation of precursor compounds. This secondary formation occurs via the photo-oxidation of aromatic volatile organic compounds (VOCs) in the presence of nitrogen oxides (NOx). researchgate.net

The dominant precursor for this compound is m-xylene (B151644). researchgate.net The formation mechanism involves the reaction of m-xylene with hydroxyl radicals (OH•) and nitrogen dioxide (NO2). researchgate.net Furthermore, recent field observations suggest that aqueous-phase reactions of aromatic precursors are a potential secondary source, especially under conditions of high humidity or within cloud droplets.

Biodegradation Pathways and Microbial Metabolism

The bioremediation of nitrophenols is an area of active research, as microbial degradation is a key process for their removal from the environment. sigmaaldrich.com While the specific metabolic pathway for this compound is not as extensively detailed as for other nitrophenols, studies on its precursor and structurally analogous compounds provide significant insight into its likely fate.

The biodegradation of its precursor, 2,6-dimethylphenol (2,6-DMP), has been studied in Mycobacterium neoaurum. asm.orgsemanticscholar.org The proposed pathway involves an initial hydroxylation at the C-4 position to form 2,6-dimethyl-hydroquinone, followed by further enzymatic steps leading to ring cleavage and eventual entry into the TCA cycle. asm.org The initial step is catalyzed by a two-component flavin-dependent monooxygenase system. semanticscholar.org

Studies on halogenated analogs like 2,6-dichloro-4-nitrophenol (B181596) (2,6-DCNP) and 2,6-dibromo-4-nitrophenol (B181593) (2,6-DBNP) by Cupriavidus sp. reveal that degradation is initiated by an oxidative denitration, where the nitro group is removed. doi.orgplos.org In the case of 2,6-DBNP, a monooxygenase catalyzes the sequential denitration and debromination to form 6-bromohydroxyquinol, which then undergoes ring cleavage. plos.org Given the structural similarities, it is plausible that the biodegradation of this compound could proceed via an initial oxidative removal of the nitro group to form 2,6-dimethyl-1,4-benzoquinone, followed by reduction and subsequent ring fission, a common strategy for microbial degradation of nitrophenols. nih.gov

Identification of Degrading Microorganisms and Enzymes

While research on the biodegradation of many nitrophenolic compounds is extensive, specific studies on this compound are less common. However, research on analogous compounds provides significant insights. For instance, Cupriavidus sp. strain CNP-8 has been identified as capable of utilizing 2,6-dichloro-4-nitrophenol and 2,6-dibromo-4-nitrophenol as its sole source of carbon, nitrogen, and energy. semanticscholar.orgdoi.org This suggests that microbial strains with the ability to degrade halogenated nitrophenols might also have the potential to degrade their methylated counterparts.

In a related context, Mycobacterium neoaurum B5-4 has been isolated for its ability to degrade 2,6-dimethylphenol (2,6-DMP), a compound structurally similar to this compound but lacking the nitro group. researchgate.netnih.gov This bacterium utilizes a two-component flavin-dependent monooxygenase system, designated MpdAB, to initiate the degradation of 2,6-DMP. nih.govasm.org The enzymes involved in the degradation of nitrophenols are often monooxygenases or dioxygenases. For example, in the degradation of p-nitrophenol (PNP) by Pseudomonas sp. strain WBC-3, a PNP 4-monooxygenase (PnpA) and a p-benzoquinone reductase (PnpB) are key enzymes. nih.gov Similarly, the degradation of 2,6-dinitrophenol (B26339) by Cupriavidus necator JMP134 involves a dioxygenase that oxidizes the compound to 4-nitropyrogallol. nih.gov

The following table summarizes microorganisms and enzymes involved in the degradation of compounds structurally related to this compound.

| Microorganism/Enzyme System | Degraded Compound | Key Enzymes/System | Reference |

| Cupriavidus sp. strain CNP-8 | 2,6-Dichloro-4-nitrophenol | Hnp gene cluster (monooxygenase) | semanticscholar.org |

| Cupriavidus sp. strain CNP-8 | 2,6-Dibromo-4-nitrophenol | Hnp gene cluster (monooxygenase) | doi.org |

| Mycobacterium neoaurum B5-4 | 2,6-Dimethylphenol | MpdAB (monooxygenase) | nih.govasm.org |

| Pseudomonas sp. strain WBC-3 | p-Nitrophenol | PnpA (monooxygenase), PnpB (reductase) | nih.gov |

| Cupriavidus necator JMP134 | 2,6-Dinitrophenol | Dioxygenase | nih.gov |

| Alcaligenes sp. strain NyZ215 | 2-Nitrophenol | OnpA (monooxygenase), OnpB (reductase), OnpC (dioxygenase) | nih.gov |

Elucidation of Catabolic Pathways and Intermediates

The catabolic pathways for nitrophenolic compounds typically involve initial enzymatic attacks that either remove the nitro group or open the aromatic ring. For 2,6-disubstituted-4-nitrophenols, two primary initial steps are plausible: denitration or hydroxylation.

In the case of Cupriavidus sp. strain CNP-8 degrading 2,6-dibromo-4-nitrophenol, the pathway proceeds through sequential denitration and debromination catalyzed by a monooxygenase (HnpA) to form 6-bromohydroxyquinol (6-BHQ). doi.org This intermediate is then subject to ring cleavage by a dioxygenase (HnpC). doi.org A similar pathway is observed for 2,6-dichloro-4-nitrophenol degradation by the same strain, leading to the formation of 6-chlorohydroxyquinol. semanticscholar.org This suggests a likely pathway for this compound would involve an initial monooxygenase-catalyzed removal of the nitro group to form 2,6-dimethyl-1,4-benzoquinone, which is subsequently reduced to 2,6-dimethylhydroquinone.

The degradation of 2,6-dimethylphenol by Mycobacterium neoaurum B5-4 involves the initial hydroxylation at the para-position to form 2,6-dimethylhydroquinone. researchgate.net This is followed by further hydroxylations and subsequent ortho-cleavage of the aromatic ring. researchgate.net

Based on these related pathways, a proposed catabolic pathway for this compound could involve the following key intermediates:

2,6-Dimethyl-1,4-benzoquinone: Formed via oxidative denitration.

2,6-Dimethylhydroquinone: Formed by the reduction of 2,6-dimethyl-1,4-benzoquinone.

2,6-Dimethyl-3-hydroxy-hydroquinone: Resulting from a subsequent hydroxylation.

2,4-Dimethyl-3-hydroxymuconic acid: An exemplary ring-cleavage product.

The degradation of p-nitrophenol often proceeds through the formation of hydroquinone (B1673460) and benzoquinone. nih.gov These intermediates are then typically cleaved by dioxygenases. For instance, hydroquinone 1,2-dioxygenase (PnpC1C2) from Pseudomonas putida DLL-E4 cleaves hydroquinone. digitellinc.com

Genetic and Biochemical Mechanisms of Biodegradation

The genetic basis for the biodegradation of nitrophenols often involves gene clusters that encode the necessary enzymes for the catabolic pathway. In Cupriavidus sp. strain CNP-8, the hnp gene cluster is responsible for the degradation of 2,6-dihalogenated-4-nitrophenols. semanticscholar.orgdoi.org This cluster includes genes for a two-component monooxygenase (hnpA and hnpB) and a ring-cleavage dioxygenase (hnpC). doi.org Gene knockout and complementation studies have confirmed that hnpA is essential for the degradation of these compounds. doi.org

Similarly, in Mycobacterium neoaurum B5-4, the genes mpdA and mpdB encode the two-component monooxygenase responsible for the initial hydroxylation of 2,6-dimethylphenol. nih.govasm.org The transcription of these genes is significantly upregulated in the presence of the substrate. nih.govasm.org

The enzymes involved often belong to the class of flavin-dependent monooxygenases. These enzymes typically require a reductase component that transfers electrons from NAD(P)H to a flavin cofactor (like FAD or FMN), which is then used by the oxygenase component to activate molecular oxygen for the hydroxylation or denitration reaction. doi.orgasm.orgnih.gov For example, the MpdAB system in M. neoaurum and the HnpAB system in Cupriavidus sp. both utilize FAD as a cofactor and NADH as an electron donor. semanticscholar.orgasm.org

The following table details the genetic and biochemical characteristics of key enzymes in related degradation pathways.

| Enzyme System | Gene(s) | Cofactor(s) | Electron Donor | Catalytic Function | Reference |

| MpdAB | mpdA, mpdB | FAD | NADH | para-hydroxylation of 2,6-dimethylphenol | nih.govasm.org |

| HnpAB | hnpA, hnpB | FAD | NADH | Sequential denitration and dehalogenation of 2,6-dihalo-4-nitrophenols | doi.org |

| PnpA/PnpB | pnpA, pnpB | FAD/FMN | NADPH | Hydroxylation of p-nitrophenol and reduction of p-benzoquinone | nih.gov |

Advanced Oxidation Processes (AOPs) for Environmental Remediation

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment procedures designed to remove organic and inorganic pollutants from water and wastewater by oxidation through reactions with hydroxyl radicals (•OH). researchgate.net These highly reactive species can non-selectively degrade a wide range of recalcitrant organic compounds, including this compound.

Photocatalytic Degradation (e.g., TiO2-based systems)

Photocatalytic degradation using semiconductor materials like titanium dioxide (TiO₂) is a prominent AOP. When TiO₂ is irradiated with UV light of sufficient energy, it generates electron-hole pairs. semanticscholar.org These charge carriers can react with water and oxygen to produce reactive oxygen species, primarily hydroxyl radicals, which then attack and degrade organic pollutants. frontiersin.org

The efficiency of TiO₂ photocatalysis can be enhanced in several ways. The addition of hydrogen peroxide (H₂O₂) can improve the degradation rate by acting as an additional source of hydroxyl radicals. researchgate.net Similarly, the presence of Fe(III) ions can enhance the photocatalytic activity of TiO₂. researchgate.net Doping TiO₂ with non-metals like carbon and nitrogen can also increase its photocatalytic efficiency under visible light. frontiersin.org Studies on the photocatalytic degradation of 4-nitrophenol have shown that complete mineralization to CO₂, water, and inorganic ions is achievable. acs.org

A study on the photocatalytic degradation of 2,6-dimethylphenol, a structurally related compound, demonstrated that a UV/TiO₂ system achieved 57% degradation, which increased to 90% with the addition of Fe(III) and to 100% with the addition of H₂O₂. researchgate.net

Fenton-like Processes and Hydroxyl Radical Chemistry

Fenton's reaction involves the generation of hydroxyl radicals from the decomposition of hydrogen peroxide catalyzed by ferrous ions (Fe²⁺) in acidic conditions. scispace.com This process is effective for the degradation of a wide range of nitrophenols. researchgate.net The classical Fenton process is a homogeneous reaction. nih.gov

Fenton-like processes are variations that may use other forms of iron, such as zero-valent iron (ZVI) or ferric ions (Fe³⁺), or operate under different conditions. nih.gov Photo-Fenton processes, which combine Fenton's reagent with UV irradiation, can significantly enhance the degradation rate by promoting the photoreduction of Fe³⁺ to Fe²⁺, thus regenerating the catalyst and producing additional hydroxyl radicals. researchgate.net Studies on the degradation of nitrophenols have shown that photo-Fenton processes achieve much higher mineralization rates (over 92%) compared to the conventional Fenton process (21-32%). researchgate.net The degradation of p-nitrophenol via heterogeneous Fenton-like processes using iron-impregnated carbon materials has also been shown to be effective, with intermediates like hydroquinone and p-benzoquinone being rapidly degraded. mdpi.com

The fundamental reaction in Fenton chemistry is: Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻

Electrochemical Oxidation

Electrochemical oxidation is an AOP where pollutants are degraded directly at the anode surface through electron transfer or indirectly by electrochemically generated oxidants, such as hydroxyl radicals. Boron-doped diamond (BDD) anodes are particularly effective for this purpose due to their high oxygen evolution overpotential and chemical stability, which allows for the efficient generation of hydroxyl radicals. researchgate.net

The electrochemical oxidation of nitrophenolic compounds has been successfully demonstrated. For instance, the complete decomposition of various nitrophenol isomers has been achieved using Bi-doped lead dioxide anodes. researchgate.net The electro-Fenton method, which combines electrochemical processes with Fenton's chemistry by electrogenerating Fe²⁺ and/or H₂O₂, is another highly efficient technique for the complete mineralization of pollutants like p-nitrophenol. acs.org Intermediates such as hydroquinone, benzoquinone, and various hydroxylated nitrophenols have been identified during the electrochemical oxidation of nitrophenols. acs.org

The degradation efficiency in electrochemical oxidation depends on factors such as the anode material, current density, pH, and the presence of supporting electrolytes. researchgate.net

The following table provides a comparative overview of the AOPs discussed.

| AOP Method | Key Reactants/Catalysts | Primary Oxidant | Advantages | Disadvantages |

| Photocatalytic Degradation | TiO₂, UV light | •OH | Can achieve complete mineralization; catalyst is reusable. | Requires UV irradiation; efficiency can be affected by water turbidity. |

| Fenton-like Processes | Fe²⁺/Fe³⁺, H₂O₂ | •OH | High degradation rates; can operate at ambient conditions. | Requires acidic pH; produces iron sludge. |

| Electrochemical Oxidation | Electricity, Anode material | •OH, direct electron transfer | No chemical addition required (in some cases); highly efficient with BDD anodes. | High energy consumption; potential for electrode fouling. |

Environmental Risk Assessment and Monitoring Strategies

The environmental risk assessment for this compound considers its potential ecological effects in relation to its environmental concentration. Monitoring strategies are essential for detecting its presence in various environmental matrices, thereby informing risk assessments and guiding any necessary remediation efforts.

Research Findings on Environmental Risk

Research into the aquatic ecological risk of wastewater-derived disinfection byproducts has provided insights into the potential environmental impact of related nitrophenolic compounds. Studies have classified 2,6-dihalo-4-nitrophenols, a category that includes this compound, as highly toxic. researchgate.net Experimental results for this class of compounds have determined half-lethal concentration (LC50) values to be in the range of 1 to 10 mg/L for the fish species Gobiocypris rarus. researchgate.net

The primary anthropogenic sources of nitrophenols in the environment include releases from manufacturing and processing industries, as well as vehicle exhaust. cdc.govnih.gov Specifically, this compound has been identified as a component of fine particulate matter (PM2.5), with primary emissions from traffic and solid-fuel combustion being significant sources. sdu.edu.cn A study conducted in Nanjing, China, observed that the mass concentration of this compound in the atmosphere was notably elevated during foggy days. sdu.edu.cn

The potential for bioaccumulation of nitrophenols is considered low. who.int Measured bioconcentration factors for 2- and 4-nitrophenol, which range from 11 to 76, support this assessment. who.int

Ecotoxicity Data

The following table summarizes the acute toxicity data for the class of compounds to which this compound belongs.

| Compound Class | Test Organism | Endpoint | Concentration (mg/L) | Reference |

| 2,6-Dihalo-4-nitrophenols | Gobiocypris rarus (fish) | 96-hour LC50 | 1 - 10 | researchgate.net |

Monitoring and Detection Strategies

Effective monitoring is crucial for managing the environmental presence of this compound. Various analytical methods are employed for the detection of nitrophenols and related compounds in environmental samples.

Commonly used techniques for the analysis of phenolic compounds in environmental matrices like groundwater include advanced hyphenated methods such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS). mdpi.com For nitrophenols specifically, detection limits in the nanogram per cubic meter (ng/m³) range for air and microgram per liter (µg/L) range for water have been achieved. who.int

A specific colorimetric method utilizes the reaction of 2,6-dimethylphenol with nitrate (B79036) ions in a highly acidic solution to form this compound. google.comgoogle.com The resulting compound is then detected photometrically. This method, while designed for nitrate analysis, is a direct application of detecting this compound. google.comgoogle.com Enhancements to this technique have improved sensitivity, achieving detection limits in the micrograms per liter (µg/L) or parts per billion (ppb) range. google.comgoogle.com

In atmospheric studies, Liquid Chromatography-Mass Spectrometry (LC-MS) has been successfully used to measure this compound in fine particulate matter samples. sdu.edu.cn Other analytical methods for detecting the related compound, 4-nitrophenol, include capillary electrophoresis, spectrophotometry, and various electrochemical sensor-based approaches, which could potentially be adapted for this compound. scispace.comacs.org

Analytical Detection Limits

The table below presents detection limits for nitrophenols and specific methods involving this compound.

| Analyte/Method | Matrix | Detection Method | Detection Limit | Reference |

| Nitrophenols | Air | Not Specified | <10 ng/m³ | who.int |

| Nitrophenols | Water | Not Specified | 0.03 - 10 µg/L | who.int |

| Nitrate (as this compound) | Water | Colorimetric (338 nm) | 0.5 mg/L NO₃-N | google.comgoogle.com |

| Nitrate (as this compound) | Water | Improved Colorimetric (340 nm) | 0.23 mg/L NO₃-N | google.comgoogle.com |

| Nitrate (as this compound) | Water | Inventive Colorimetric Method | 6 µg/L NO₃-N | google.comgoogle.com |

Bioactivity, Toxicity, and Ecotoxicological Investigations of 2,6 Dimethyl 4 Nitrophenol

Mechanistic Toxicology and Cellular Interactions

The toxicological profile of 2,6-dimethyl-4-nitrophenol is an area of ongoing scientific inquiry. Its mechanisms of toxicity are understood through its interactions at a cellular level, effects on aquatic life, and its ability to interfere with crucial biological pathways.

Effects on Aquatic Organisms (e.g., fish, Daphnia, algae)

Substituted phenols, including nitrophenols, are recognized as significant aquatic pollutants. Their toxicity to aquatic organisms is influenced by factors such as the organism's species and the pH of the water. jst.go.jp

Toxicity to Daphnia magna: Studies on the water flea Daphnia magna, a key species in ecotoxicity testing, have shown that the toxicity of phenols is strongly dependent on their hydrophobicity. jst.go.jp The toxicity of phenols generally decreases as the pH increases, a phenomenon linked to the ionization of the molecule. jst.go.jp

Toxicity to Algae: Research on the algae Chlorella vulgaris has led to the development of Quantitative Structure-Toxicity Relationship (QSTR) models to predict the toxicity of substituted phenols and anilines. nih.gov These models have proven effective in predicting various toxicity endpoints, including growth inhibition. nih.gov Similarly, studies on Scenedesmus obliquus have resulted in QSAR models that predict the toxicity of single and mixed substituted phenols and anilines. nih.gov The toxicity of chlorophenols to algae like S. capricornutum and C. vulgaris has been shown to be influenced by their lipophilicity. researchgate.net

Toxicity to Fish: The toxicity of nitrophenols to fish varies depending on the specific compound. For instance, 2,4-dinitro-6-methylphenol has been found to be highly toxic to bluegill, with acute LC50 values as low as 230 µg/L. waterquality.gov.au In general, the toxicity of phenols to fish is influenced by hydrophobicity and can be modeled using QSARs. jst.go.jp For 4-nitrophenol (B140041), acute toxicity (LC50) in nine freshwater fish species ranged from 1,100 to 62,000 µg/L over 48 to 96 hours. waterquality.gov.au

The table below summarizes the acute toxicity of various nitrophenols to different aquatic organisms.

| Compound | Organism | Exposure Duration | Toxicity (LC50/EC50) |

| 2,4-Dinitro-6-methylphenol | Bluegill | --- | 230 µg/L waterquality.gov.au |

| 4-Nitrophenol | Freshwater Fish (9 species) | 48-96 hours | 1,100 - 62,000 µg/L waterquality.gov.au |

| 2-Nitrophenol | Bluegill | --- | 24,139 µg/L epa.gov |

| 4-Nitrophenol | Bluegill | --- | 4,527 µg/L epa.gov |

| 2,4-Dinitrophenol (B41442) | Daphnids | --- | 3,464 - 3,989 µg/L epa.gov |

| 4-Nitrophenol | Daphnids | --- | 7,111 - 18,549 µg/L epa.gov |

| 2,4,6-Trinitrophenol | Daphnids | --- | 71,741 µg/L epa.gov |

| 3-Methyl-4-nitrophenol (B363926) | Selenastrum capricornutum | 72 hours | 8.6 mg/L (EC50) oecd.org |

| 3-Methyl-4-nitrophenol | Daphnia magna | 21 days | 2.9 mg/L (LC50, Mortality) oecd.org |

Interactions with Human Cells (e.g., lung cells)

While specific studies on the interaction of this compound with human lung cells are not detailed in the provided results, the compound has been identified in diesel exhaust particulate extract, indicating a potential route of exposure for human lung tissue. nih.govresearchgate.net The broader class of nitrophenols is known to have various effects on human health. For example, oral exposure to 2,4-dinitrophenol can lead to nausea, vomiting, and weight loss, with chronic exposure causing cataracts and effects on the bone marrow and central nervous system. epa.gov

Inhibition of Biological Processes (e.g., anion inhibition, estrogen receptor binding)

A significant finding is the estrogenic activity of this compound. A study using a yeast two-hybrid assay system that expresses human estrogen receptor alpha identified this compound as an estrogenic compound. nih.govresearchgate.net This was the first report of its kind for this specific chemical. nih.govresearchgate.net The study fractionated diesel exhaust particulate extract and found that the weak acid (phenol) fraction, which contained this compound, exhibited estrogenic activity. nih.govresearchgate.net

Genotoxicity and Mutagenicity Studies (referencing related nitrophenols)

Information on the genotoxicity of this compound is limited. However, studies on related nitrophenols provide some insights.

2-Nitrophenol : In vitro tests on Salmonella typhimurium and Escherichia coli showed no mutagenic activity, with or without metabolic activation. govinfo.gov

3-Nitrophenol : This compound was not mutagenic in S. typhimurium but did induce DNA damage in Bacillus subtilis. cdc.gov

4-Nitrophenol : In vitro studies indicate that 4-nitrophenol is not mutagenic in bacterial or mammalian cells. govinfo.gov However, some results suggest it can be clastogenic in vitro, a finding not replicated in in vivo studies. nih.govresearchgate.net

2,4-Dinitrophenol : This compound has shown some evidence of genotoxicity. It was found to be clastogenic in mouse bone marrow cells in an in vivo study. nih.govcdc.gov However, its effect on DNA synthesis in testicular cells is thought to be related to metabolic suppression rather than direct genotoxicity. cdc.govcdc.gov

2-Amino-6-chloro-4-nitrophenol : This compound was negative in the Ames test and a mouse lymphoma assay. europa.eu It did show a potential to induce micronuclei in cultured human lymphocytes in vitro, but this was not observed in in vivo tests. europa.eu

The table below summarizes the genotoxicity findings for various nitrophenols.

| Compound | Test System | Endpoint | Result | Reference |

| 2-Nitrophenol | Salmonella typhimurium, Escherichia coli (in vitro) | Gene mutation | Negative | govinfo.gov |

| 3-Nitrophenol | Salmonella typhimurium (in vitro) | Gene mutation | Negative | cdc.gov |

| 3-Nitrophenol | Bacillus subtilis (in vitro) | DNA damage | Positive | cdc.gov |

| 4-Nitrophenol | Bacterial and mammalian cells (in vitro) | Gene mutation | Negative | govinfo.gov |

| 2,4-Dinitrophenol | Mouse bone marrow cells (in vivo) | Chromosomal aberrations | Positive | nih.govcdc.gov |

| 2,4-Dinitrophenol | Mouse testicular cells (in vivo) | DNA synthesis | Negative (not genotoxic) | cdc.gov |

| 2-Amino-6-chloro-4-nitrophenol | Ames test, Mouse lymphoma assay (in vitro) | Gene mutation | Negative | europa.eu |

| 2-Amino-6-chloro-4-nitrophenol | Human lymphocytes (in vitro) | Micronuclei induction | Positive | europa.eu |

| 2-Amino-6-chloro-4-nitrophenol | Mouse micronucleus test (in vivo) | Mutagenic/genotoxic effects | Negative | europa.eu |

Structure-Toxicity Relationships for Substituted Phenols and Anilines

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Toxicity Relationship (QSTR) models are valuable tools for predicting the toxicity of chemicals based on their molecular structure. scholarsresearchlibrary.com For substituted phenols and anilines, these models have been developed to predict their toxic effects on various organisms. nih.govnih.gov

Key molecular descriptors that influence the toxicity of substituted phenols include:

Hydrophobicity (log P or log Kow) : This is a dominant parameter in many QSAR models for phenol (B47542) toxicity, indicating that the ability of a compound to partition into fatty tissues is a major determinant of its toxic effect. jst.go.jpresearchgate.net

Electronic Parameters (e.g., Hammett sigma, pKa) : These descriptors relate to the electronic properties of the molecule and can influence its reactivity and interaction with biological targets. researchgate.netnih.gov For instance, the toxicity of phenols can be influenced by their degree of ionization, which is determined by their pKa and the pH of the environment. jst.go.jp

Quantum Chemical Descriptors (e.g., EHOMO, ELUMO, ΔE) : These parameters, derived from computational chemistry, provide insights into the electronic structure of molecules and have been successfully used to model the toxicity of phenols and anilines to algae. imist.mabesjournal.com

QSAR studies have shown that for substituted phenols, increasing lipophilicity and decreasing electron-withdrawing ability of substituents can lead to increased maternal toxicity in rats. nih.gov Conversely, for developmental toxicity, decreasing lipophilicity and electron-withdrawing ability, along with increasing bulk, were related to decreased viability of implantation sites. nih.gov

Implications for Human Health and Environmental Safety

The presence of this compound and related compounds in the environment has implications for both human health and ecological safety. These compounds can enter aquatic ecosystems through industrial effluents. waterquality.gov.au Nitrophenols are generally more resistant to biodegradation than other phenols. waterquality.gov.au

Human Health: The identification of this compound as an estrogenic compound raises concerns about its potential to act as an endocrine disruptor. nih.govresearchgate.net Endocrine disruptors can interfere with the body's hormonal systems and have been linked to a variety of health problems. The presence of this compound in diesel exhaust also points to a potential inhalation risk for the general population. nih.govresearchgate.net Nitrophenols, in general, are recognized as priority controlled pollutants due to their toxicity and potential for bioaccumulation. researchgate.net

Environmental Safety: The toxicity of nitrophenols to a range of aquatic organisms, including fish, daphnia, and algae, highlights their potential to disrupt aquatic ecosystems. nih.govwaterquality.gov.au While bioaccumulation of some nitrophenols is not expected to be significant due to their low octanol-water partition coefficients, their persistence and inherent toxicity still pose a threat. waterquality.gov.au The development of QSAR models is a crucial step in assessing the environmental risk of these compounds and for predicting the toxicity of new or untested chemicals. nih.govbesjournal.com

Exposure Pathways and Public Health Considerations